5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)- 5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-
Brand Name: Vulcanchem
CAS No.: 172900-88-8
VCID: VC0241715
InChI: InChI=1S/C33H55NO8/c1-21(2)24(17-23-13-14-27(39-11)29(18-23)40-16-12-15-38-10)19-26-28(20-25(22(3)4)30(35)36)41-33(8,9)34(26)31(37)42-32(5,6)7/h13-14,18,21-22,24-26,28H,12,15-17,19-20H2,1-11H3,(H,35,36)/t24-,25-,26-,28-/m0/s1
SMILES: CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)O)CC2=CC(=C(C=C2)OC)OCCCOC
Molecular Formula: C33H55NO8
Molecular Weight: 593.8 g/mol

5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-

CAS No.: 172900-88-8

Cat. No.: VC0241715

Molecular Formula: C33H55NO8

Molecular Weight: 593.8 g/mol

* For research use only. Not for human or veterinary use.

5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)- - 172900-88-8

Specification

CAS No. 172900-88-8
Molecular Formula C33H55NO8
Molecular Weight 593.8 g/mol
IUPAC Name (2S)-2-[[(4S,5S)-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]methyl]-3-methylbutanoic acid
Standard InChI InChI=1S/C33H55NO8/c1-21(2)24(17-23-13-14-27(39-11)29(18-23)40-16-12-15-38-10)19-26-28(20-25(22(3)4)30(35)36)41-33(8,9)34(26)31(37)42-32(5,6)7/h13-14,18,21-22,24-26,28H,12,15-17,19-20H2,1-11H3,(H,35,36)/t24-,25-,26-,28-/m0/s1
SMILES CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)O)CC2=CC(=C(C=C2)OC)OCCCOC
Canonical SMILES CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)O)CC2=CC(=C(C=C2)OC)OCCCOC

Introduction

Chemical Identity and Structural Characterization

Basic Identification

The compound 5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)- is classified as an oxazolidine derivative with multiple functional groups. This section presents the essential identification parameters of the compound as documented in chemical databases and literature.

Table 1: Key Identification Parameters

ParameterValue
CAS Number172900-88-8
Molecular FormulaC33H55NO8
Molecular Weight593.8 g/mol
IUPAC Name(2S)-2-[[(4S,5S)-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]methyl]-3-methylbutanoic acid

The compound contains several important functional groups including an oxazolidine ring, a carboxylic acid moiety, and multiple alkyl and methoxy substituents. The lengthy IUPAC name reflects the complexity of the molecule, which possesses specific stereochemistry at multiple centers as indicated by the (alphaS,4S,5S) designation.

Structural Features and Stereochemistry

The compound exhibits a complex three-dimensional structure with defined stereochemistry at multiple centers. The (alphaS,4S,5S) designation indicates specific stereochemical configurations that are critical to the compound's spatial arrangement and potentially to any biological activity it might possess.

Chemical Properties and Reactivity

Physical and Chemical Properties

Based on the structural characteristics of the compound and general properties of oxazolidines, several physical and chemical properties can be inferred. Oxazolidines typically exhibit specific reactivity patterns that stem from their heterocyclic structure.

Most oxazolidines are prone to hydrolysis, which represents the reverse of their synthetic pathway. This susceptibility to hydrolysis may impact the stability of the compound in aqueous environments and could influence its handling and storage requirements . The carboxylic acid functionality present in the molecule contributes to its acidic character and potential for forming salts with appropriate bases.

Synthesis and Preparation

Synthetic Considerations for Complex Derivatives

The synthesis of complex oxazolidine derivatives such as the target compound likely requires multiple steps and careful control of reaction conditions to maintain stereochemical integrity. Key considerations in such syntheses include:

  • Selection of appropriate starting materials with the desired stereochemical configurations

  • Protection/deprotection strategies for reactive functional groups

  • Careful control of reaction conditions to prevent racemization

  • Purification techniques to isolate the desired stereoisomer

The synthesis of the specific compound would necessitate specialized approaches to introduce the multiple substituents, including the methoxy-3-(3-methoxypropoxy)phenyl group and the various alkyl substituents, while maintaining the required stereochemistry at each chiral center.

Relationship to Other Oxazolidine Derivatives

Structural Comparison with Related Compounds

The target compound belongs to the broader class of oxazolidine derivatives, which includes numerous compounds with varying substitution patterns and functional groups. Oxazolidines are related to oxazolidinones, which have gained significant attention in medicinal chemistry.

Table 2: Comparison with Related Compound Classes

Compound ClassKey Structural FeaturesNotable Differences
OxazolidinesFive-membered N,O-heterocycle with saturated ringBasic parent structure
OxazolidinonesContain a carbonyl group in the 2-position of the oxazolidine ringAdditional carbonyl functionality
OxazolinesUnsaturated analogues of oxazolidinesContain a C=N double bond
Hydroxamic acid oxazolidinonesContain hydroxamic acid functionalityDifferent biological activity profile

The compound differs from simple oxazolidines due to its complex substitution pattern, including the presence of multiple stereogenic centers and the carboxylic acid functionality. This structural complexity likely confers specific properties and potential biological activities distinct from simpler derivatives .

Biological Activities of Related Compounds

While specific biological data for the target compound is limited in the available literature, insights can be gained by examining related compounds. For instance, oxazolidinone hydroxamic acid derivatives have been synthesized and evaluated for inhibitory activity against leukotriene biosynthesis and direct inhibition of 5-lipoxygenase (5-LO) .

These related compounds have demonstrated potential as anti-allergic and anti-inflammatory agents. For example, compounds designated as PH-249 and PH-251 exhibited outstanding potencies (IC50 < 1 μM) comparable to the prototype 5-LO inhibitor, zileuton . Whether the target compound shares similar bioactivity profiles remains to be determined through specific biological assays.

Analytical Considerations

Chromatographic Analysis

For purity assessment and quality control, chromatographic techniques would be essential. High-Performance Liquid Chromatography (HPLC), potentially with chiral stationary phases, would be valuable for assessing stereochemical purity and detecting related impurities or diastereomers.

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